(4aS*,7aR*)-1-isonicotinoyl-4-[(5-methyl-2-furyl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to (4aS*,7aR*)-1-isonicotinoyl-4-[(5-methyl-2-furyl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide often involves multistep chemical reactions. For instance, the synthesis of related pyrazolo[1,5-a]pyrimidines has been described through reactions involving ethoxycarbonyl derivatives and hydrazine hydrate in acetic acid solution, leading to the formation of oxo derivatives and pyrazolopyrimidine derivatives (Chimichi et al., 1996). Similarly, other related compounds, such as bis-α,β-unsaturated ketones and nicotinonitrile derivatives, have been synthesized from different aldehydes and reacted with malononitrile or related compounds (Altalbawy, 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to (4aS*,7aR*)-1-isonicotinoyl-4-[(5-methyl-2-furyl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide can be characterized using techniques like NMR spectroscopy and X-ray diffraction analysis. For instance, the structure of related pyrazolo[1,5-a]pyrimidines was established based on NMR spectroscopy and confirmed by X-ray structure analysis (Chimichi et al., 1996).
Chemical Reactions and Properties
The chemical properties of these compounds are influenced by their structural features. For example, the reactivity of the furyl and pyrazine moieties can lead to various transformations, including reactions with hydrazine derivatives, and the formation of different regioisomeric products (Chimichi et al., 1996).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of these compounds are often determined using analytical techniques like X-ray diffraction. The molecular and crystal structure studies provide insights into the compound's physical characteristics and stability (Mørkved et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure. The presence of various functional groups such as furyl, pyrazine, and isonicotinoyl influences its reactivity in chemical transformations (Altalbawy, 2013).
properties
IUPAC Name |
[(4aR,7aS)-1-[(5-methylfuran-2-yl)methyl]-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-13-2-3-15(25-13)10-20-8-9-21(17-12-26(23,24)11-16(17)20)18(22)14-4-6-19-7-5-14/h2-7,16-17H,8-12H2,1H3/t16-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVCHCZCHQZNJM-SJORKVTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(C3C2CS(=O)(=O)C3)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)CN2CCN([C@@H]3[C@H]2CS(=O)(=O)C3)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4aR,7aS)-1-[(5-methylfuran-2-yl)methyl]-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-pyridin-4-ylmethanone |
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